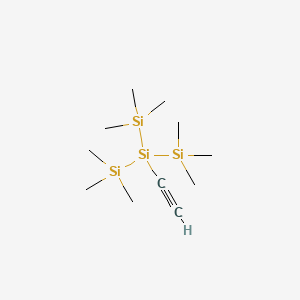
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound known for its unique structure and properties. It contains a silicon backbone with ethynyl and trimethylsilyl groups attached, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane with ethynyl-containing reagents under specific conditions. One common method includes the use of bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The ethynyl group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromobutane, 2,2’-azobis(2-methylpropionitrile), and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while reduction can produce silicon-hydrogen derivatives.
科学研究应用
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several scientific research applications, including:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to donate or accept electrons during chemical reactions. The silicon backbone and ethynyl group play crucial roles in its reactivity, allowing it to participate in radical and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Chlorotris(trimethylsilyl)silane: Used in the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Employed in trifluoromethylation reactions.
Uniqueness
2-Ethynyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research areas.
属性
CAS 编号 |
73022-81-8 |
|---|---|
分子式 |
C11H28Si4 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
ethynyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C11H28Si4/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h1H,2-10H3 |
InChI 键 |
KOBGTUIKBPYTPG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C#C)([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















